What is the chemical structure of Guaiacol-b-D-gentiobioside?
What is the chemical structure of Guaiacol-b-D-gentiobioside?
The Chemical Architecture and Analytical Dynamics of Guaiacol-β-D-gentiobioside: A Biomarker for Smoke Taint
Executive Summary: The Molecular Signature of Smoke Taint
Wildfires emit vast quantities of volatile phenols (VPs), notably guaiacol, which are rapidly absorbed by grapevine tissues. Once intracellular, these xenobiotics undergo phase II detoxification via glycosylation, forming stable, non-volatile glycoconjugates[1]. Guaiacol-β-D-gentiobioside is a primary diglycoside biomarker in this pathway. Because it remains odorless and chemically stable during initial winemaking, it acts as a "stealth" precursor. During fermentation and extended aging, enzymatic and acidic hydrolysis cleave the sugar moieties, releasing the free guaiacol and resulting in the characteristic "ash" or "campfire" sensory defect known as smoke taint[2].
Structural Elucidation and Physicochemical Profile
Guaiacol-β-D-gentiobioside consists of a guaiacol aglycone covalently linked to a gentiobiose moiety—a disaccharide composed of two D-glucose units joined by a β(1→6) linkage[3]. The stereochemistry is critical: the β-linkages dictate the molecule's resistance to standard mild acidic conditions found in wine and its specific susceptibility to exogenous or yeast-derived β-glucosidases[4].
Table 1: Physicochemical and Structural Properties of Guaiacol-β-D-gentiobioside
| Property | Value |
| Chemical Name | 2-Methoxyphenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside |
| CAS Number | 1416253-68-3[3] |
| Molecular Formula | C₁₉H₂₈O₁₂[3] |
| Molecular Weight | 448.42 g/mol |
| Exact Mass | 448.1581 Da[3] |
| SMILES | COc1ccccc1O[C@@H]2O[C@H]3O)[C@H]2O[3] |
| Solubility | Slightly soluble in Methanol and Water[5] |
| Storage Conditions | -20°C, Hygroscopic[5] |
Mechanistic Causality: Biosynthesis and Degradation
When free guaiacol permeates the grape berry, native plant UDP-glycosyltransferases (UGTs) catalyze its conversion into guaiacol-β-D-glucoside. A subsequent glycosylation event adds a second glucose molecule via a β(1→6) bond, forming the gentiobioside[2]. This conversion drastically increases the molecule's hydrophilicity, sequestering it safely in the plant vacuole.
During fermentation, Saccharomyces cerevisiae and exogenous enological enzymes exhibit varying degrees of β-glucosidase activity. The cleavage of the β(1→6) bond and the subsequent phenolic-β bond releases free guaiacol back into the wine matrix[1].
Biosynthetic and degradation pathway of Guaiacol-β-D-gentiobioside in smoke-exposed grapes.
Self-Validating Analytical Workflows
Accurate quantification of Guaiacol-β-D-gentiobioside is paramount for assessing smoke taint risk before fermentation begins. Traditional acid hydrolysis (e.g., 1 N HCl at 100 °C) can cause structural rearrangements or incomplete cleavage of the diglycoside[2]. Therefore, modern protocols employ direct LC-MS/MS quantification using Stable Isotope Dilution Analysis (SIDA) or targeted enzymatic hydrolysis[4].
Table 2: LC-MS/MS SIDA Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Guaiacol-β-D-gentiobioside | 447.1 [M-H]⁻ | 123.0 | Target Quantitation |
| Guaiacol-β-D-gentiobioside-d3 | 450.1[M-H]⁻ | 126.0 | Internal Standard (Self-Validation) |
Protocol A: Direct LC-MS/MS Quantification with SIDA
Step 1: Matrix Homogenization and Isotope Spiking
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Homogenize 50 g of grape berries in a cryogenic mill.
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Spike 100 µL of Guaiacol-β-D-gentiobioside-d3 (1 mg/L in methanol) into 5 g of the homogenate[5].
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Causality & Self-Validation: Cryo-milling prevents endogenous enzymatic degradation. The d3-spike acts as the self-validating mechanism; because it is chemically identical to the target analyte but distinguishable by mass, it normalizes any subsequent extraction losses or MS ionization suppression in real-time.
Step 2: Extraction and Centrifugation
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Add 5 mL of methanol/water (70:30, v/v) to the spiked homogenate.
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Sonicate for 15 minutes at 20 °C, then centrifuge at 4000 × g for 10 minutes.
-
Causality: The 70% methanol concentration is precisely chosen to disrupt the vacuolar membrane, solubilizing the highly polar gentiobioside while simultaneously precipitating bulk matrix proteins that would otherwise foul the LC column.
Step 3: Solid-Phase Extraction (SPE) Cleanup
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Condition a C18 SPE cartridge with 3 mL methanol followed by 3 mL water.
-
Load the supernatant. Wash with 3 mL water.
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Elute the glycosides with 3 mL of 100% methanol.
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Causality: The water wash removes the massive excess of native grape sugars (glucose and fructose) and organic acids. Removing these highly polar interferents prevents severe ion suppression during electrospray ionization (ESI), ensuring the protocol's trustworthiness.
Step 4: LC-MS/MS Analysis
-
Inject 5 µL onto a C18 sub-2 µm UHPLC column.
-
Mobile phase: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Monitor transitions in negative ESI mode (see Table 2).
-
Causality: Negative ESI is utilized because the phenolic and hydroxyl groups of the sugar moieties readily deprotonate, yielding superior signal-to-noise ratios compared to positive mode[3].
Protocol B: Enzymatic Hydrolysis for Total Bound VP
If direct quantification of the gentiobioside is not feasible, enzymatic hydrolysis using specific GH1 family glycosidases can be employed to liberate free guaiacol[4].
-
Adjust the sample to pH 3.5 using an acetic acid buffer.
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Add purified GH1 glycosidase (e.g., enzymes from Ref50 clusters known for β(1→6) cleavage)[4].
-
Incubate at 37 °C for 4 hours.
-
Causality: Traditional acid hydrolysis (e.g., 100 °C, 1 N HCl) can cause structural rearrangements or incomplete cleavage of the diglycoside[2]. In contrast, GH1 enzymes selectively cleave the glycosidic bonds without degrading the volatile phenol aglycone. This enzymatic approach validates the total bound taint potential without generating analytical artifacts[4].
Implications for Drug Development and Plant Biochemistry
While primarily studied in enology, the glycosylation of xenobiotic phenols into gentiobiosides represents a highly conserved phase II detoxification pathway in plants. Understanding the substrate specificity of the UGTs and the hydrolytic dynamics of Guaiacol-β-D-gentiobioside provides a structural framework for designing prodrugs. By linking active pharmaceutical ingredients (APIs) to gentiobiose, researchers can potentially engineer molecules that bypass upper GI absorption, specifically targeting microbiome β-glucosidases in the lower intestine for localized drug release.
References
- Source: lgcstandards.
- Source: nih.
- Source: acs.
- Source: nih.
- Source: ondemand.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 1416253-68-3 - TRC - Guaiacol-b-D-gentiobioside | LGC Standards [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
